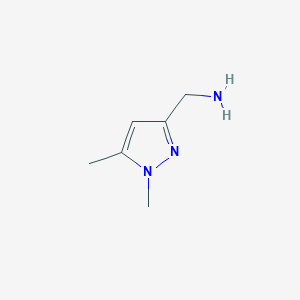

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

Beschreibung

The exact mass of the compound (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-3-6(4-7)8-9(5)2/h3H,4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYXJOBBROGMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380021 | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-52-9 | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,5-dimethyl-1H-pyrazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Structural Analysis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic and structural data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents incorporating the pyrazole scaffold.

Core Molecular Structure and Properties

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole characterized by a methyl group at the 1 and 5 positions of the pyrazole ring and a methanamine substituent at the 3-position. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H11N3 | PubChem[1][2] |

| Molecular Weight | 125.17 g/mol | PubChem[1] |

| IUPAC Name | (1,5-dimethyl-1H-pyrazol-3-yl)methanamine | PubChem[1] |

| CAS Number | 423768-52-9 | PubChem[1] |

| Predicted XlogP | -0.5 | PubChem[1][2] |

Synthesis and Characterization

General Experimental Workflow for Pyrazole Amine Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazole amines, which would be applicable to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.

Caption: Generalized workflow for the synthesis and characterization of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra for (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, predicted data based on known chemical shift values for similar pyrazole derivatives can provide a useful reference for its characterization.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (pyrazole ring) | ~ 5.8 - 6.0 | s | 1H |

| N-CH₃ | ~ 3.6 - 3.8 | s | 3H |

| C₅-CH₃ | ~ 2.2 - 2.4 | s | 3H |

| -CH₂-NH₂ | ~ 3.7 - 3.9 | s | 2H |

| -NH₂ | ~ 1.5 - 2.5 (broad) | s | 2H |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole ring) | ~ 150 - 155 |

| C-5 (pyrazole ring) | ~ 140 - 145 |

| C-4 (pyrazole ring) | ~ 105 - 110 |

| -CH₂-NH₂ | ~ 40 - 45 |

| N-CH₃ | ~ 35 - 40 |

| C₅-CH₃ | ~ 10 - 15 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands) |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 |

| C=N stretch (pyrazole ring) | 1550 - 1620 |

| C=C stretch (pyrazole ring) | 1450 - 1550 |

| N-H bend (amine) | 1580 - 1650 |

Mass Spectrometry

The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 126.1026 m/z.[2]

Structural Insights from a Related Crystal Structure

While the crystal structure of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine has not been reported, the crystallographic data of a closely related compound, (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(p-tolyl)prop-2-en-1-one, provides valuable information about the geometry of the 1,5-dimethyl-1H-pyrazol-3-yl moiety.

The pyrazole ring in this related structure is reported to be planar. The bond lengths and angles within the pyrazole ring are consistent with those of other pyrazole derivatives. This planarity is a key feature of the pyrazole core and is expected to be maintained in (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.

Biological Context and Potential Applications

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[3] They are integral components of numerous pharmaceuticals. The structural features of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, particularly the presence of a basic amino group and the substituted pyrazole core, make it an attractive scaffold for the development of new therapeutic agents. The amino group can serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Potential Signaling Pathway Interactions

Given the prevalence of pyrazole-containing compounds as enzyme inhibitors and receptor modulators, (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine and its derivatives could potentially interact with various biological signaling pathways. A hypothetical interaction is depicted below.

Caption: Hypothetical interaction of a (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine derivative with a cellular signaling pathway.

Conclusion

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine represents a valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a framework for its synthesis, characterization, and potential applications based on established knowledge of pyrazole chemistry. Further research is warranted to fully elucidate its structural and biological properties, which will be crucial for its successful application in the development of novel therapeutic agents.

References

physical and chemical properties of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole derivative of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and an exploration of its potential biological activities, with a focus on the inhibition of the PI3K/Akt signaling pathway and CRAC channels. While experimentally determined data for this specific compound is limited in publicly accessible literature, this guide consolidates available information on closely related structures and provides theoretical context for its properties and potential applications.

Core Physical and Chemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₁₁N₃ | PubChem[1] |

| Molecular Weight | 125.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 125.0953 g/mol | PubChemLite[2] |

| Appearance | Solid (predicted) | Based on related pyrazole compounds |

| Melting Point | Not available | Data for the related (1,5-dimethyl-1H-pyrazol-3-yl)methanol is 50 °C. |

| Boiling Point | Not available | Data for the related (1,5-dimethyl-1H-pyrazol-3-yl)methanol is 118 °C at 2 mmHg. |

| pKa | Not available | Basic, due to the primary amine group. |

| Solubility | Soluble in water and common organic solvents (qualitative). | BenchChem[3] |

| XlogP (predicted) | -0.5 | PubChem[1] |

| CAS Number | 423768-52-9 | PubChem[1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is not explicitly described in the reviewed literature, a plausible and commonly employed synthetic route involves the reduction of a corresponding nitrile or amide. A general procedure for the synthesis of pyrazole derivatives often starts with the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Plausible Synthetic Pathway

A likely synthetic route to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine would proceed via the following steps:

-

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid: This intermediate can be synthesized through various established methods for pyrazole ring formation.

-

Amidation to 1,5-dimethyl-1H-pyrazole-3-carboxamide: The carboxylic acid can be converted to the corresponding amide. A general procedure for a similar transformation involves reacting the carboxylic acid with thionyl chloride followed by ammonia.[4]

-

Reduction to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine: The final step would be the reduction of the carboxamide or the corresponding nitrile to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5][6][7][8]

Caption: Plausible synthetic route to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.

Experimental Protocols

General Protocol for the Reduction of a Nitrile to a Primary Amine using LiAlH₄: This is a general procedure and would require optimization for the specific substrate.

To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of the nitrile derivative (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for approximately 4 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 10% sodium hydroxide solution, and then water again. The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate or dichloromethane. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine.[5]

Purification: Purification of the crude product can be achieved by column chromatography on silica gel.

Analytical Characterization

While specific spectra for (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine are not available in the searched literature, the following are expected characterization data based on its structure and data from related compounds:

-

¹H NMR: Expected signals would include two singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene protons adjacent to the pyrazole ring, a broad singlet for the amine protons, and a singlet for the proton on the pyrazole ring.

-

¹³C NMR: Expected signals would correspond to the two distinct methyl carbons, the methylene carbon, and the three carbons of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight (125.17 g/mol ). Predicted mass-to-charge ratios for various adducts are available.[2]

Biological Activity and Signaling Pathways

Direct biological activity data for (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is not extensively reported. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7] Derivatives of the closely related 1,5-dimethyl-1H-pyrazol-3-amine have shown promise as inhibitors of key signaling pathways.

Potential as a PI3K Inhibitor

Derivatives of 1,5-dimethyl-1H-pyrazol-3-amine have been investigated as inhibitors of Phosphatidylinositol 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[3][9][10] Inhibition of this pathway is a key strategy in cancer therapy.

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

Potential as a CRAC Channel Inhibitor

Derivatives of 1,5-dimethyl-1H-pyrazol-3-amine have also been identified as inhibitors of Calcium Release-Activated Calcium (CRAC) channels.[3] CRAC channels are crucial for calcium signaling in various cell types, particularly in immune cells where they regulate processes like T-cell activation and proliferation.[11] Dysregulation of CRAC channel activity is implicated in inflammatory and autoimmune diseases. Therefore, inhibitors of these channels are of significant therapeutic interest.[11][12][13]

Caption: Inhibition of CRAC channels by pyrazole derivatives.

Safety and Handling

According to the aggregated GHS information, (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B).[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine represents a valuable scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is sparse, its structural similarity to known inhibitors of the PI3K/Akt pathway and CRAC channels suggests its potential for development as an anticancer or anti-inflammatory agent. Further research is warranted to synthesize and characterize this compound fully, and to evaluate its biological activity in relevant in vitro and in vivo models. The experimental approaches and potential signaling pathway involvement outlined in this guide provide a framework for future investigations into this promising molecule.

References

- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]

- 2. PubChemLite - (1,5-dimethyl-1h-pyrazol-3-yl)methanamine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 3. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]

- 4. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 2: Synthesis and inhibitory activity of aryl-3-trifluoromethylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine (CAS Number: 423768-52-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, with CAS number 423768-52-9, is a substituted pyrazole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a multitude of biologically active compounds, and this particular methanamine derivative offers a reactive handle for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and its potential applications in the development of novel therapeutics. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides representative methodologies for its synthesis and derivatization.

Chemical and Physical Properties

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is a primary amine with a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.17 g/mol .[1] Its structure features a pyrazole ring with methyl groups at the 1 and 5 positions and a methanamine substituent at the 3-position. A summary of its key computed properties is presented in Table 1.

Table 1: Chemical and Physical Properties of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine [1]

| Property | Value |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | (1,5-dimethyl-1H-pyrazol-3-yl)methanamine |

| CAS Number | 423768-52-9 |

| Canonical SMILES | CN1N=C(CN)C=C1C |

| InChI Key | JGYXJOBBROGMLL-UHFFFAOYSA-N |

| Monoisotopic Mass | 125.0953 g/mol |

| Topological Polar Surface Area | 42.9 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: The properties listed are computationally derived and sourced from PubChem.

Synthesis

Below is a generalized experimental protocol for the synthesis of a substituted pyrazole, which can be adapted for the synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, likely starting from a suitable cyano- or amido-substituted pyrazole precursor.

Generalized Experimental Protocol: Reduction of a Pyrazole-3-carbonitrile

This protocol describes a representative procedure for the reduction of a pyrazole carbonitrile to the corresponding methanamine, a common final step in the synthesis of compounds like (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.

Materials:

-

1,5-Dimethyl-1H-pyrazole-3-carbonitrile (precursor)

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

A solution of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0°C using an ice bath.

-

A solution of lithium aluminum hydride in the same anhydrous solvent is slowly added to the stirred solution of the pyrazole carbonitrile via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by cooling the flask in an ice bath and slowly adding water dropwise to decompose the excess LiAlH₄. This is followed by the addition of a 15% aqueous solution of sodium hydroxide and then more water.

-

The resulting mixture is stirred until a granular precipitate is formed.

-

The solid is removed by filtration and washed with the solvent.

-

The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Safety Note: Lithium aluminum hydride is a highly reactive and flammable substance. It reacts violently with water. All manipulations should be carried out in a fume hood with appropriate personal protective equipment.

Applications in Drug Development

While specific biological activities of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine itself are not extensively documented, its utility lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole nucleus is a common feature in many approved drugs and clinical candidates. The primary amine group of this compound provides a convenient point of attachment for various functional groups, allowing for the exploration of a wide chemical space in drug discovery programs.

Derivatives of substituted pyrazoles have been investigated for a range of biological activities, including but not limited to:

-

Anticancer Agents: Pyrazole-containing compounds have been shown to target various signaling pathways implicated in cancer, such as kinase inhibition.

-

Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Pyrazole derivatives have demonstrated activity against a variety of bacterial and fungal pathogens.

The logical workflow for utilizing this compound in a drug discovery context is illustrated in the following diagram.

Caption: Drug discovery workflow utilizing (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.

Potential Signaling Pathway Interactions of Derivatives

Given that (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is a building block, it does not have a well-defined role in specific signaling pathways itself. However, the pyrazole scaffold it provides is a key component of molecules that are designed to interact with various biological targets. For instance, many kinase inhibitors, which are crucial in oncology, incorporate a pyrazole core. These inhibitors can modulate signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.

The general mechanism of action for a hypothetical kinase inhibitor derived from this pyrazole amine is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is classified as a substance that causes severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood.

Conclusion

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental and biological data for the compound itself are not extensively published, its structural features, particularly the reactive primary amine, make it an attractive starting material for medicinal chemists. The information and generalized protocols provided in this guide serve as a useful resource for researchers working with this and related pyrazole derivatives in the pursuit of new drug candidates. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to the Synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of the pyrazole core, followed by formylation, and concluding with reductive amination. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation.

I. Synthetic Pathway Overview

The synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine can be efficiently achieved through a three-step sequence:

-

Synthesis of 1,5-Dimethyl-1H-pyrazole: The pyrazole core is constructed via the condensation reaction of a 1,3-dicarbonyl compound with methylhydrazine.

-

Vilsmeier-Haack Formylation: The synthesized 1,5-dimethyl-1H-pyrazole undergoes electrophilic formylation at the C3 position to yield 1,5-dimethyl-1H-pyrazole-3-carbaldehyde.

-

Reductive Amination: The final step involves the conversion of the aldehyde to the target primary amine through reductive amination with ammonia.

An alternative pathway involving the reduction of a nitrile intermediate is also plausible.

II. Experimental Protocols

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole

The formation of the 1,5-dimethyl-1H-pyrazole ring is a crucial initial step. While a direct, detailed protocol for this specific compound from simple starting materials was not found in the immediate literature, a general and widely applicable method involves the condensation of a β-dicarbonyl compound with a substituted hydrazine. For the synthesis of 1,5-dimethyl-1H-pyrazole, the logical precursors are acetylacetone and methylhydrazine.

General Experimental Protocol (Adapted from analogous pyrazole syntheses):

To a solution of methylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or methanol, acetylacetone (1.0 equivalent) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel to afford 1,5-dimethyl-1H-pyrazole.

Alternatively, 3,5-dimethylpyrazole can be synthesized from acetylacetone and hydrazine sulfate, followed by N-methylation.[1]

Step 2: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[2][3][4] This reaction introduces a formyl group at the C3 position of the 1,5-dimethyl-1H-pyrazole ring.

General Experimental Protocol:

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃, 1.0-1.5 equivalents) to ice-cold N,N-dimethylformamide (DMF), which also serves as the solvent. To this pre-formed reagent, a solution of 1,5-dimethyl-1H-pyrazole (1.0 equivalent) in DMF is added dropwise at a low temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with an aqueous base solution, such as sodium hydroxide or sodium carbonate. The resulting precipitate, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Step 3: Reductive Amination of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde

The final step to obtain (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is the reductive amination of the corresponding aldehyde. This transformation can be achieved using various reducing agents in the presence of an ammonia source.

Experimental Protocol using Sodium Borohydride:

A solution of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 equivalent) in a suitable solvent like methanol or ethanol is treated with an excess of ammonia in the form of aqueous ammonia or a solution of ammonia in methanol. The mixture is stirred for a period to allow for the formation of the intermediate imine. Subsequently, a reducing agent such as sodium borohydride (NaBH₄, 1.0-2.0 equivalents) is added portion-wise at a controlled temperature (e.g., 0-25 °C).[5][6] The reaction is stirred until the imine is fully reduced, as indicated by TLC. The reaction is then quenched by the careful addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, which can be purified by column chromatography or distillation.

Alternative Protocol using Sodium Triacetoxyborohydride:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for reductive aminations.[7][8] In a typical procedure, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 equivalent) and an ammonia source (e.g., ammonium acetate or a solution of ammonia) are dissolved in a solvent such as dichloromethane or 1,2-dichloroethane. Sodium triacetoxyborohydride (1.1-1.5 equivalents) is then added, and the mixture is stirred at room temperature until the reaction is complete. The workup involves quenching with an aqueous basic solution, followed by extraction, drying, and purification as described above.

III. Quantitative Data

The following table summarizes typical quantitative data for the synthesis of pyrazole derivatives through the described reactions. Please note that the yields are indicative and can vary based on the specific reaction conditions and the scale of the synthesis.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | Pyrazole Synthesis | Acetylacetone, Hydrazine Sulfate | NaOH | 3,5-Dimethylpyrazole | 77-81 | [1] |

| 2 | Vilsmeier-Haack Formylation | Electron-rich aromatics | POCl₃, DMF | Formylated aromatic | Generally Good | [2][3][4] |

| 3 | Reductive Amination | Aldehydes, Amines | NaBH₄, Silica Gel | Secondary Amines | 70-96 | [6] |

| 3 | Reductive Amination | Aldehydes, Amines | NaBH(OAc)₃ | Secondary Amines | High | [7][8] |

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis pathway for (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.

Caption: Synthetic pathway for (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.

V. Conclusion

This technical guide outlines a robust and logical synthetic route to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine. The described three-step pathway, involving pyrazole formation, Vilsmeier-Haack formylation, and reductive amination, utilizes well-established and reliable chemical transformations. The provided experimental guidelines and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of this important molecular scaffold. Further optimization of reaction conditions for each step may be necessary to achieve maximum yields and purity on a larger scale.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ias.ac.in [ias.ac.in]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

- 8. ineosopen.org [ineosopen.org]

An In-depth Technical Guide to the Spectroscopic Data of 1,5-dimethyl-1H-pyrazol-3-amine and its Bioactive Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-dimethyl-1H-pyrazol-3-amine and its analogs, compounds of significant interest in medicinal chemistry. This document details experimental protocols for their synthesis and spectroscopic characterization and explores their roles as modulators of critical signaling pathways.

Spectroscopic Data of 1,5-dimethyl-1H-pyrazol-3-amine

1,5-dimethyl-1H-pyrazol-3-amine is a key synthetic intermediate for various biologically active molecules.[1] Its structural features, including a substituted pyrazole core and a reactive primary amino group, make it a versatile building block in drug discovery.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1,5-dimethyl-1H-pyrazol-3-amine. These predictions are based on established chemical shift ranges for similar pyrazole derivatives.

Table 1: Predicted ¹H NMR Data for 1,5-dimethyl-1H-pyrazol-3-amine

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-4 (pyrazole ring) | ~5.4 | Singlet | 1H |

| N-CH₃ (N-methyl) | ~3.6 | Singlet | 3H |

| C-CH₃ (C-methyl) | ~2.2 | Singlet | 3H |

| -NH₂ (amine) | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for 1,5-dimethyl-1H-pyrazol-3-amine

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-3 (pyrazole ring) | ~156 |

| C-5 (pyrazole ring) | ~146 |

| C-4 (pyrazole ring) | ~90 |

| N-CH₃ (N-methyl) | ~34 |

| C-CH₃ (C-methyl) | ~11 |

Mass Spectrometry (MS)

The molecular formula of 1,5-dimethyl-1H-pyrazol-3-amine is C₅H₉N₃, with a molecular weight of 111.15 g/mol .[1] The mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 111.

Infrared (IR) Spectroscopy

The IR spectrum of 1,5-dimethyl-1H-pyrazol-3-amine is expected to exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine are anticipated in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl groups and the pyrazole ring will likely appear around 2850-3000 cm⁻¹. The C=N stretching of the pyrazole ring is expected in the 1500-1600 cm⁻¹ region.

Spectroscopic Data of Bioactive Analogs

Derivatives of 1,5-dimethyl-1H-pyrazol-3-amine have been investigated for their potential as inhibitors of Phosphoinositide 3-kinase (PI3K) and Calcium Release-Activated Calcium (CRAC) channels, both of which are important targets in cancer and inflammatory diseases, respectively.[1][3]

Pyrazolo[1,5-a]pyrimidine Analogs as PI3K Inhibitors

A notable class of analogs are the pyrazolo[1,5-a]pyrimidines, which have been developed as selective PI3Kδ inhibitors.[4] These compounds are synthesized from aminopyrazole precursors.

Table 3: Spectroscopic Data for a Representative Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor (Compound 6 from a study) [5]

| Spectroscopic Data | Values |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.83–7.76 (m, 1H, Ar-H), 7.47–7.41 (m, 1H, Ar-H), 7.34–7.21 (m, 2H, Ar-H), 6.42 (s, 1H, Ar-H), 6.15 (s, 1H, Ar-H), 4.03–3.97 (m, 4H, morph.), 3.88–3.82 (m, 4H, morph.), 3.11 (q, J = 7.5 Hz, 2H, CH₂), 2.53 (s, 3H, CH₃), 1.41 (t, J = 7.5 Hz, 3H, CH₃) |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 156.2, 155.0, 151.2, 150.4, 148.4, 142.7, 134.6, 123.0, 122.7, 119.5, 110.2, 96.2, 87.7, 66.2, 48.4, 22.1, 14.8, 11.9 |

| MS-ESI (m/z) | [M+H]⁺: 363.19 |

Thiophenecarboxamide Analogs as CRAC Channel Inhibitors

Another important class of analogs are the 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides, which have been identified as potent and selective CRAC channel inhibitors.[6]

Table 4: Spectroscopic Data for a Representative Thiophenecarboxamide CRAC Channel Inhibitor (Compound 22 from a study) [6]

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) δ (ppm) | 7.64 (d, 1H, J=4.0 Hz), 7.00 (d, 1H, J=4.0 Hz), 6.64 (s, 1H), 6.13 (br s, 1H), 3.90 (s, 3H) |

| MS (APCI) m/z | [M+H]⁺: 396 |

Experimental Protocols

General Synthesis of Pyrazole Derivatives

A common method for the synthesis of pyrazole derivatives is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For N-substituted pyrazoles, the corresponding substituted hydrazine is used.

Caption: PI3K/Akt signaling pathway and inhibition.

CRAC Channel Signaling Pathway

CRAC channels are key regulators of intracellular calcium signaling, particularly in immune cells. [7]Their activation leads to a sustained influx of calcium, which triggers various cellular responses, including the activation of the NFAT transcription factor.

Caption: CRAC channel signaling pathway and inhibition.

Conclusion

1,5-dimethyl-1H-pyrazol-3-amine and its analogs represent a promising class of compounds with significant potential in drug discovery. The spectroscopic data and experimental protocols provided in this guide are essential for the synthesis, characterization, and further development of these molecules as therapeutic agents targeting key signaling pathways in various diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. promega.es [promega.es]

- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 1: synthesis and inhibitory activity of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Probing the Core: An In-depth Technical Guide to the Mechanism of Action of Pyrazole-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of highly potent and selective inhibitors for a range of therapeutic targets. This guide delves into the intricate mechanisms by which these compounds exert their effects, with a primary focus on their role as protein kinase inhibitors in oncology and inflammatory diseases. Through a comprehensive review of key experimental data and methodologies, we aim to provide a detailed understanding of their structure-activity relationships, target engagement, and impact on cellular signaling pathways.

Core Mechanism: Competitive Inhibition of Protein Kinases

Pyrazole-based inhibitors predominantly function as competitive inhibitors of protein kinases, targeting the highly conserved ATP-binding pocket of these enzymes.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold.[3][4] One nitrogen atom can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor, facilitating crucial interactions with the hinge region of the kinase domain.[3] This binding event physically obstructs the entry of ATP, thereby preventing the phosphorylation of downstream substrates and effectively halting the signal transduction cascade.

The versatility of the pyrazole core allows for extensive chemical modification at various positions, enabling the development of inhibitors with high affinity and selectivity for specific kinases.[2][5] This "plug-and-play" nature of the scaffold has led to the successful development of numerous FDA-approved drugs.[1]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Pyrazole-based inhibitors have been engineered to target several critical signaling pathways implicated in cell proliferation, survival, and differentiation.

The JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often hyperactivated in inflammatory diseases and hematological malignancies.[6] Pyrazole-based inhibitors, such as Ruxolitinib, effectively block the activity of JAK1 and JAK2, leading to the suppression of STAT phosphorylation and subsequent downstream gene expression.[1][6]

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central regulator of cell growth, proliferation, and survival. Mutations in components of this pathway, such as BRAF, are common in melanoma and other cancers.[7] Pyrazole-based inhibitors like Encorafenib are potent and selective inhibitors of BRAF V600E, a common oncogenic mutation.[7]

Caption: Mechanism of a pyrazole-based BRAF inhibitor in the MAPK/ERK pathway.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade that governs cell growth, metabolism, and survival. Its aberrant activation is a frequent event in many human cancers.[8] Several pyrazole-containing compounds have been developed to target kinases within this pathway, including PI3K and mTOR.[8][9]

Caption: Pyrazole-based inhibitor targeting the PI3K/AKT/mTOR signaling pathway.

Quantitative Analysis of Inhibitor Potency

The efficacy of pyrazole-based inhibitors is quantified by various metrics, most commonly the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through in vitro kinase assays and provide a standardized measure for comparing the potency of different compounds against a panel of kinases.

| Pyrazole-Based Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| Ruxolitinib | JAK1 | 3.3 | 2.7 | [1] |

| JAK2 | 2.8 | 4.5 | [1] | |

| Encorafenib | BRAF V600E | 0.3 | - | [7] |

| c-Raf-1 | 1.6 | - | [7] | |

| Crizotinib | ALK | 24 | - | [9] |

| c-Met | 8 | - | [9] | |

| Compound 6 | Aurora A | 160 | - | [10] |

| Compound 24 | CDK1 | 2380 | - | [10] |

| Compound 25 | CDK1 | 1520 | - | [10] |

| AT7519 | CDK1 | 47 | - | [6] |

| CDK2 | 100 | - | [6] |

Experimental Protocols for Elucidating the Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the mechanism of action of pyrazole-based inhibitors. This typically involves a combination of biochemical assays, cell-based assays, and structural biology techniques.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay is fundamental for determining the IC50 value of an inhibitor against a specific kinase. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11]

Methodology:

-

Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO.

-

Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add the diluted inhibitor or DMSO (vehicle control). Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Add a reagent that converts ADP to ATP and subsequently generates a luminescent signal proportional to the ADP concentration.

-

Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Caption: Workflow for an in vitro luminescence-based kinase assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-based inhibitor for a specific duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12]

Western Blotting for Phospho-Protein Analysis

Western blotting is used to determine the effect of the inhibitor on the phosphorylation status of specific proteins within a signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and for different time points. Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and a primary antibody for the total protein (as a loading control).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

X-ray Crystallography

This powerful technique provides atomic-level detail of the binding mode of a pyrazole-based inhibitor within the active site of its target protein.[8][13]

Methodology:

-

Protein Expression and Purification: Express and purify a large quantity of the target kinase.

-

Co-crystallization: Incubate the purified protein with the pyrazole-based inhibitor and set up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).

-

Data Collection: Once suitable crystals are obtained, expose them to a high-intensity X-ray beam to generate a diffraction pattern.

-

Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the protein-inhibitor complex.[8] This reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern inhibitor binding.[13][14]

Conclusion

Pyrazole-based inhibitors represent a highly successful class of therapeutic agents, primarily due to their versatile scaffold that allows for potent and selective targeting of protein kinases. A thorough understanding of their mechanism of action, facilitated by a combination of biochemical, cellular, and structural biology techniques, is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in the exploration and advancement of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 1,5-Dimethyl-Pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. Among the various substituted pyrazoles, the 1,5-dimethyl-pyrazole core represents a key pharmacophore with demonstrated efficacy in several therapeutic areas. This technical guide provides a comprehensive literature review of 1,5-dimethyl-pyrazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working in this field.

Synthesis of the 1,5-Dimethyl-Pyrazole Core

The fundamental synthesis of the pyrazole ring is often achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the specific synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide, a common starting material is 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The synthesis proceeds by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride. Subsequent treatment with ammonia affords the desired carboxamide.[1]

A detailed experimental protocol for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide is as follows:

Experimental Protocol: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide [1]

-

Acid Chloride Formation: A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and sulfinyl chloride (SOCl₂, 25.5 g, 214.29 mmol) is refluxed for 2 hours.

-

Solvent Removal: After the reaction is complete, the mixture is concentrated under vacuum to remove excess thionyl chloride.

-

Amidation: The resulting residue is cooled to 0 °C, and 200 mL of aqueous ammonia (NH₃·H₂O) is slowly added dropwise with stirring.

-

Isolation: The solid product is collected by filtration to yield 1,5-dimethyl-1H-pyrazole-3-carboxamide.

This straightforward and efficient method allows for the preparation of the core 1,5-dimethyl-pyrazole structure, which can then be further derivatized to explore a range of biological activities.

Biological Activities and Therapeutic Applications

Derivatives of the 1,5-dimethyl-pyrazole scaffold have been investigated for a variety of therapeutic applications, including as antitumor, anti-inflammatory, and antimalarial agents.

Antitumor Activity

Several studies have highlighted the potential of 1,5-dimethyl-pyrazole derivatives as anticancer agents. A key mechanism of action for some of these compounds is the inhibition of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers.[2] Derivatives of 1,5-dimethyl-1H-pyrazol-3-amine have been synthesized and shown to exhibit potent antitumor activity against various cancer cell lines, with some compounds demonstrating IC₅₀ values in the low micromolar range.[2]

Another important target in cancer therapy is Aurora-A kinase, a key regulator of mitosis. A series of 1,3-dimethyl-1H-pyrazole-based imidazo[4,5-b]pyridines have been developed as potent Aurora-A kinase inhibitors, demonstrating significant antiproliferative activity in human tumor cell lines.[3]

Table 1: Anticancer Activity of Dimethyl-Pyrazole Derivatives

| Compound Class | Target | Cancer Cell Line | Activity | Reference |

| 1,5-Dimethyl-1H-pyrazol-3-amine derivatives | PI3K | Various | IC₅₀ in low µM range | [2] |

| 1,3-Dimethyl-1H-pyrazole-based imidazo[4,5-b]pyridines | Aurora-A Kinase | HCT116 (Colon Carcinoma) | GI₅₀ = 0.067 µM | [3] |

| 1,3-Dimethyl-1H-pyrazole-based imidazo[4,5-b]pyridines | Aurora-A Kinase | HCT116 (Colon Carcinoma) | p-T288 IC₅₀ = 0.065 µM | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of 1,5-dimethyl-pyrazole derivatives has also been explored. One of the identified mechanisms of action is the inhibition of calcium release-activated calcium (CRAC) channels.[2] These channels play a critical role in the activation of immune cells, and their inhibition can lead to a reduction in the inflammatory response. This makes CRAC channel inhibitors derived from the 1,5-dimethyl-pyrazole scaffold promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.[2]

Antimalarial Activity

The global health threat of malaria has driven the search for new and effective antimalarial drugs. A series of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates, which contain a 1,5-dimethyl-pyrazole core, have been identified as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[4] This enzyme is essential for the parasite's survival. The most active compound from this series, methyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylate, exhibited a potent IC₅₀ of 2.9 ± 0.3 µM against PfDHODH and showed high selectivity over the human enzyme (>350-fold).[4]

Table 2: Antimalarial Activity of a 1,5-Dimethyl-Pyrazole Derivative

| Compound | Target | Activity (IC₅₀) | Selectivity (PfDHODH/HsDHODH) | Reference |

| methyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylate | PfDHODH | 2.9 ± 0.3 µM | > 350 | [4] |

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the study of 1,5-dimethyl-pyrazole derivatives, the following diagrams have been generated using the DOT language.

Caption: PI3K Signaling Pathway Inhibition.

Caption: Drug Discovery Workflow.

Conclusion

The 1,5-dimethyl-pyrazole scaffold is a versatile and valuable core in the development of new therapeutic agents. Derivatives of this structure have demonstrated significant potential in oncology, inflammation, and infectious diseases. The straightforward synthesis of the core allows for the generation of diverse chemical libraries for biological screening. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of 1,5-dimethyl-pyrazole derivatives is warranted to fully exploit their therapeutic potential. This technical guide provides a solid foundation for researchers and drug developers to build upon in their quest for novel and effective medicines.

References

- 1. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 2. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and toxicity profile of substituted pyrazoles

An In-depth Technical Guide on the Safety and Toxicity Profile of Substituted Pyrazoles

Introduction

The pyrazole ring is a five-membered heterocyclic diamine aromatic ring structure, which is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are key components in a wide array of commercially available drugs and bioactive molecules, valued for their diverse pharmacological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] However, despite their therapeutic potential, several pyrazole-containing drugs have been withdrawn from the market due to severe side effects, underscoring the critical need for a thorough understanding of their safety and toxicity profiles.[2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the toxicology of substituted pyrazoles, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Quantitative Toxicity Data

The toxicological and activity profiles of substituted pyrazoles are highly dependent on the nature and position of their substituents. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity and Inhibitory Activity of Substituted Pyrazoles

| Compound Class/Name | Target/Cell Line | Endpoint | Value | Reference |

| Diarylpyrazole Derivative (6d) | COX-2 | IC50 | 0.043 µM | [4] |

| Diarylpyrazole Derivative (11f) | COX-2 | IC50 | 0.048 µM | [4] |

| Diarylpyrazole Derivative (6d) | Soluble Epoxide Hydrolase (sEH) | IC50 | 83.58 µM | [4] |

| Diarylpyrazole Derivative (11f) | Soluble Epoxide Hydrolase (sEH) | IC50 | 83.52 µM | [4] |

| Pyrazolyl Tetrazole Acetic Acid (5c) | HT-29 (Colon Cancer) | IC50 | 6.43 µM | [5] |

| Pyrazolyl Tetrazole Acetic Acid (5c) | PC-3 (Prostate Cancer) | IC50 | 9.83 µM | [5] |

| Indolo-pyrazole (6c) | SK-MEL-28 (Melanoma) | IC50 | 3.46 µM | [6] |

| Chalcone–pyrazole hybrid (VI) | Various Cancer Cell Lines | IC50 | 3.70–8.96 μM | [6] |

| Vicinal diaryl substituted pyrazole (VII) | Various Cancer Cell Lines | Average IC50 | 0.23 nM | [6] |

| Vicinal diaryl substituted pyrazole (VII) | Tubulin Polymerization | IC50 | 0.35 μM | [6] |

| Methyl-pyrazole Pesticides | SH-SY5Y (Neuroblastoma) | Genotoxic Activity | Nanomolar Range | [7] |

| Pyrazole-indole conjugate (14b) | α-amylase | IC50 | 4.21 µg/mL | [8] |

| Pyrazole-indole conjugate (14b) | α-glucosidase | IC50 | 2.76 µg/mL | [8] |

| Pyrazole-indole conjugate (14b) | COX-1 | IC50 | 5.44 µg/mL | [8] |

| Pyrazole-indole conjugate (14b) | COX-2 | IC50 | 5.37 µg/mL | [8] |

Table 2: Clinical and Preclinical Safety Data for Marketed/Investigational Pyrazoles

| Drug Name | Indication | Dose | Adverse Events / Observations | Reference |

| Celecoxib | Anti-inflammatory | ≤ 200 mg/day | Favorable GI safety vs. non-selective NSAIDs.[9][10] | [9][10] |

| Celecoxib | Anti-inflammatory | > 200 mg/day | Increased risk of serious cardiovascular events.[10][11] | [10][11] |

| Celecoxib | Anti-inflammatory | > 400 mg/day | Dose-dependent increase in GI, CV, and renal risks.[12] | [12] |

| Celecoxib | Anti-inflammatory | Up to 2400 mg/day for 10 days | Did not result in severe toxicity in clinical trials.[13] | [13] |

| Rimonabant | Anti-obesity | 20 mg/day | Increased psychiatric events (26% vs 14% placebo); increased discontinuation due to depression (OR 2.5) and anxiety (OR 3.0).[14][15][16] | [14][15][16] |

| LQFM 021 | Vasorelaxant (Investigational) | N/A (Acute toxicity test) | Determined to be practically nontoxic in acute tests.[17] | [17] |

Key Toxicological Profiles

Hepatotoxicity

Pyrazole and its derivatives can induce liver injury, often through mechanisms involving oxidative stress.[18][19] Pyrazole is known to induce cytochrome P450 enzymes, particularly CYP2E1, which can produce reactive oxygen species (ROS).[18] This increased ROS production can lead to lipid peroxidation and oxidative liver damage.[20] Studies in Nrf2 knockout mice demonstrated that pyrazole caused severe oxidative liver damage, suggesting that the Nrf2-regulated antioxidant pathway plays a crucial protective role.[18][19] Interestingly, this hepatotoxicity occurred in Nrf2 knockout mice even without the elevation of CYP2E1, indicating that an impaired antioxidant capacity is sufficient to promote pyrazole-induced liver injury.[18][19] Furthermore, pyrazole treatment in rats has been shown to potentiate the hepatotoxicity of carbon tetrachloride (CCl4).[21]

Caption: Pyrazole-induced hepatotoxicity pathway via oxidative stress.

Genotoxicity and Mutagenicity

The mutagenic potential of pyrazole derivatives varies significantly with their substitution patterns. A study using the L-arabinose resistance test of Salmonella typhimurium found that while pyrazole itself and its 1-methyl-4-bromo and 4,4'-dibromo-1,1'-methylene derivatives were not mutagenic, five other derivatives, particularly 4-nitropyrazoles, showed varying degrees of mutagenicity.[22] Another study using the Ames assay showed that N-oxidation affects the mutagenicity of 1-pyrazolines.[23] More recently, certain methyl-pyrazole pesticides (tebufenpyrad, bixafen, fenpyroximate, and tolfenpyrad) were shown to induce DNA damage in human cell lines, likely through a mechanism involving oxidative stress.[7] This genotoxicity was observed at low, nanomolar concentrations in SH-SY5Y neuroblastoma cells.[7] Conversely, some pyrazolopyridine derivatives were found to be non-genotoxic in the Ames test and were even investigated for radioprotective properties.[24]

Neurotoxicity and Psychiatric Effects

A significant concern with certain substituted pyrazoles is the potential for adverse neurological and psychiatric effects. The most prominent example is Rimonabant, a cannabinoid receptor antagonist developed for weight loss, which was withdrawn from the market due to an increased risk of psychiatric events.[14][16] Clinical data showed that patients taking 20mg of Rimonabant had a higher incidence of psychiatric symptoms (26%) compared to placebo (14%), with notable increases in depression and anxiety.[14][15] The odds of discontinuing treatment due to depressive mood disorders were 2.5 times higher for Rimonabant users.[15][16] This is biologically plausible as endocannabinoids are key modulators in conditions like anxiety and depression.[14] In contrast, other pyrazole derivatives have been investigated for neuroprotective potential, with some compounds showing the ability to reduce Aβ25-35-induced toxicity in SH-SY5Y human neuroblastoma cells, a model for Alzheimer's disease.[25]

Cardiovascular and Renal Toxicity

The cardiovascular safety of pyrazole-based drugs, particularly COX-2 inhibitors like celecoxib, has been a subject of intense scrutiny. While celecoxib generally demonstrates a better gastrointestinal safety profile than non-selective NSAIDs, it is associated with a dose-dependent increased risk of cardiovascular events, especially at doses above 200 mg per day.[9][10][11] High doses (>400 mg/day) have been linked to an increased risk of a composite of cardiovascular diseases.[12] Renal toxicity is another concern, with high-dose celecoxib potentially making patients with comorbidities more vulnerable to renal events.[12] However, some studies suggest that the risk of adverse renal events with moderate-dose celecoxib is lower than with ibuprofen.[10] In preclinical research, efforts are being made to design novel diarylpyrazole derivatives with improved cardiovascular safety profiles by targeting enzymes like soluble epoxide hydrolase (sEH) in addition to COX-2.[4] Other research has identified pyrazole-thiadiazole derivatives that show a cardioprotective effect in rat models of myocardial infarction.[26]

Experimental Protocols

A variety of in vitro and in vivo assays are used to determine the safety and toxicity of substituted pyrazoles.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.

-

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) or other relevant cell types are seeded into 96-well plates and allowed to adhere overnight.[6]

-

Compound Treatment: The cells are treated with various concentrations of the test pyrazole derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.[6][27]

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[6]

-

Caption: General experimental workflow for an MTT cytotoxicity assay.

In Vitro Genotoxicity: Ames Test

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

-

Principle: The test uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. The assay measures the ability of a test compound to cause reverse mutations, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.

-

Methodology:

-

Strain Selection: Strains like BA9 and BA13 are chosen. The test can be performed with and without a metabolic activation system.[22]

-

Metabolic Activation (S9 Mix): To detect mutagens that require metabolic activation, a rat liver homogenate (S9 fraction) is added to the test system.[22]

-

Exposure: The bacterial strain is exposed to the test pyrazole derivative at various concentrations, with or without the S9 mix. This can be done via a preincubation or liquid test method.[22]

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine but contains trace amounts to allow for a few cell divisions.

-

Incubation: Plates are incubated for 48-72 hours.

-

Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[22]

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

-

Methodology:

-

Animal Grouping: Rats are divided into control, standard (e.g., celecoxib, diclofenac sodium), and test groups.[28][29]

-

Compound Administration: The test pyrazole derivatives and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., every hour for 4-6 hours) using a plethysmometer.[29]

-

Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing their paw volume increase to that of the control group.

-

Structure-Toxicity Relationships

The toxicity of pyrazoles is intrinsically linked to their chemical structure. Small changes in substituents can drastically alter the safety profile. For instance, the presence of a nitro group, particularly at the 4-position of the pyrazole ring, has been associated with mutagenicity, whereas bromo-substituted pyrazoles were found to be non-mutagenic in the same assay.[22] This highlights the importance of careful structural design and screening in the early stages of drug development.

Caption: Logical relationship of pyrazole C4 substituent to mutagenicity.

Conclusion

Substituted pyrazoles remain a cornerstone of modern drug discovery, offering immense therapeutic potential across various disease areas. However, their development must be guided by a rigorous and comprehensive evaluation of their safety and toxicity. The key toxicities—including hepatotoxicity, genotoxicity, neurotoxicity, and cardiovascular effects—are highly structure-dependent. A thorough understanding of the underlying mechanisms, coupled with the application of robust preclinical screening protocols as detailed in this guide, is essential for designing safer, more effective pyrazole-based therapeutics and mitigating the risks of adverse drug reactions in the clinic. Future research should continue to focus on elucidating structure-toxicity relationships to guide the rational design of next-generation pyrazole drugs with improved safety profiles.

References

- 1. dovepress.com [dovepress.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and mechanistic study of novel diarylpyrazole derivatives as anti-inflammatory agents with reduced cardiovascular side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review | springermedizin.de [springermedizin.de]

- 10. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]

- 11. Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Canada.ca [canada.ca]

- 12. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Rimonabant: safety issues - Xagena [xagena.it]

- 15. Efficacy and safety of the weight-loss drug rimonabant: a meta-analysis of randomised trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazole treatment of rats potentiates CCL4-but not CHCL3-hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mutagenicity study on pyrazole, seven pyrazole derivatives, and two nitroimidazoles with the L-arabinose resistance test of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijper.org [ijper.org]

- 26. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives [mdpi.com]

- 28. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. jpsbr.org [jpsbr.org]

An In-depth Technical Guide to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine (C6H11N3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the pyrazole-containing compound, (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine. Due to the limited publicly available biological data specific to this molecule, this document focuses on its chemical characteristics and detailed synthetic methodologies, while also contextualizing its potential pharmacological relevance within the broader class of pyrazole derivatives.

Core Molecular and Physical Properties

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole with the molecular formula C6H11N3. Its core structure consists of a 1,5-dimethylated pyrazole ring with a methanamine substituent at the 3-position. Quantitative physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H11N3 | PubChem[1] |

| Molecular Weight | 125.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 125.0953 Da | PubChem |

| IUPAC Name | (1,5-dimethyl-1H-pyrazol-3-yl)methanamine | PubChem[1] |

| CAS Number | 423768-52-9 | PubChem |

| XLogP3-AA (Predicted) | -0.5 | PubChem |